molecular formula C21H25ClN4O3 B10994559 4-(3-chlorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10994559
M. Wt: 416.9 g/mol
InChI Key: ISZBWZJUZFHYHO-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 4-methoxybenzylamino group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then functionalized with a 3-chlorophenyl group using nucleophilic aromatic substitution reactions.

    Attachment of the 4-Methoxybenzylamino Group: The final step involves the coupling of the piperazine derivative with 4-methoxybenzylamine under conditions that promote amide bond formation, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include 4-(3-chlorophenyl)-N-{2-[(4-formylbenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide.

    Reduction: Products may include 4-(3-chlorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-aminoethyl}piperazine-1-carboxamide.

    Substitution: Products will vary depending on the nucleophile used, potentially leading to derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-(3-chlorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in areas such as oncology or neurology.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-N-{2-[(4-hydroxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
  • 4-(3-chlorophenyl)-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
  • 4-(3-chlorophenyl)-N-{2-[(4-ethoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-(3-chlorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can affect the compound’s binding affinity and specificity towards biological targets, potentially enhancing its efficacy in certain applications.

Properties

Molecular Formula

C21H25ClN4O3

Molecular Weight

416.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H25ClN4O3/c1-29-19-7-5-16(6-8-19)14-23-20(27)15-24-21(28)26-11-9-25(10-12-26)18-4-2-3-17(22)13-18/h2-8,13H,9-12,14-15H2,1H3,(H,23,27)(H,24,28)

InChI Key

ISZBWZJUZFHYHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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